3-Methoxy-3-phenylazetidine hydrochloride

Vue d'ensemble

Description

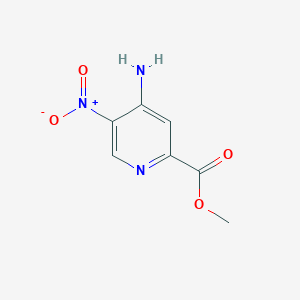

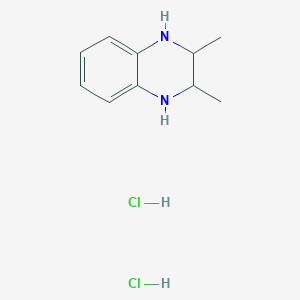

3-Methoxy-3-phenylazetidine hydrochloride is a chemical compound with the CAS Number: 1240528-45-3 . It has a molecular weight of 199.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

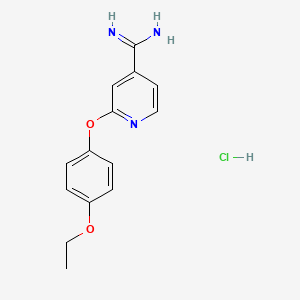

The IUPAC name for this compound is 3-methoxy-3-phenylazetidine hydrochloride . The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-10 (7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 199.68 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

3-Methoxy-3-phenylazetidine hydrochloride is part of a broader class of compounds that includes 3,3-dichloroazetidines, which have been explored for their unique chemical reactivity and potential as intermediates in organic synthesis. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines has been studied, showcasing the intermediacy of 2-azetines and their potential in synthesizing various heterocyclic compounds. This research highlights the utility of dichloroazetidines (and by extension, related azetidine compounds such as 3-methoxy-3-phenylazetidine) in organic synthesis, particularly in generating aziridines and aroylaziridines through ring contraction and hydrolysis processes (Dejaegher, Mangelinckx, & De Kimpe, 2002).

Furthermore, the convenient synthesis of 3,3-dichloroazetidines has been described, underscoring the novelty and potential of azetidines as versatile scaffolds in organic chemistry. This work provides a foundation for understanding how modifications, such as methoxylation, could influence the chemical behavior and synthesis applications of azetidine derivatives (Aelterman, De Kimpe, & Declercq, 1998).

Antimicrobial Activity

The antimicrobial potential of azetidine derivatives has been explored, with studies on 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones showing potent activity against various pathogens. This research suggests that azetidine compounds, particularly those with methoxy and phenyl substituents, could serve as leads for developing new antimicrobial agents, highlighting the relevance of 3-methoxy-3-phenylazetidine derivatives in medicinal chemistry (Halve, Bhadauria, & Dubey, 2007).

Oligonucleotide Synthesis

In the field of nucleic acid research, 3-methoxy-4-phenoxybenzoyl group has been utilized for the protection of exocyclic amino groups of nucleosides, demonstrating the utility of methoxy-containing compounds in the synthesis of oligodeoxyribonucleotides. This application is crucial for the development of synthetic biology and gene therapy technologies, where precise and efficient oligonucleotide synthesis is required (Mishra & Misra, 1986).

Tubulin-Targeting Antitumor Agents

The exploration of azetidine compounds in cancer research has led to the identification of 3-phenoxy-1,4-diarylazetidin-2-ones as potent antiproliferative compounds targeting tubulin. This research underscores the therapeutic potential of azetidine derivatives, including those with methoxy substituents, in the design of new anticancer drugs (Greene et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-methoxy-3-phenylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSBXWNGPPDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3-phenylazetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)

![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)